6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring, which is a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-aminobenzonitrile with ethylthiourea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The amino group and the triazine ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole:
2-aminophenyl-1,3,4-thiadiazole: Another compound with a similar amino group and heterocyclic ring structure.
Uniqueness
6-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one is unique due to the presence of the ethylthio group, which can impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially useful in different applications.
Properties
CAS No. |
405921-19-9 |
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Molecular Formula |
C11H12N4OS |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
6-(2-aminophenyl)-3-ethylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4OS/c1-2-17-11-13-10(16)9(14-15-11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,15,16) |
InChI Key |
OCIYLWBDDSEMNP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N |
Origin of Product |
United States |
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